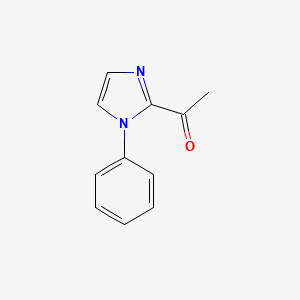
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate is a derivative of abscisic acid, a plant hormone involved in various physiological processes. This compound is particularly significant in the study of plant growth and development, as well as in stress responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate typically involves the esterification of abscisic acid with ss-D-glucopyranosyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are useful in studying the oxidative stress responses in plants.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol, providing insights into its metabolic pathways.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of abscisic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Plays a crucial role in understanding plant hormone signaling and stress responses.
Industry: Utilized in the production of plant growth regulators and stress response enhancers.
Wirkmechanismus
The mechanism of action of (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate involves its interaction with specific receptors in plant cells. The molecular targets include protein phosphatases and transcription factors that modulate gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abscisic Acid: The parent compound, involved in similar physiological processes.
Abscisic Acid-ss-D-glucopyranosyl Ester: A closely related compound with similar biological activities.
Abscisic Acid Tetraacetate: Another derivative with distinct chemical properties.
Uniqueness
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate is unique due to its specific esterification and acetylation, which enhance its stability and bioavailability. This makes it particularly useful in long-term studies of plant stress responses and hormone signaling .
Eigenschaften
Molekularformel |
C29H38O13 |
|---|---|
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C29H38O13/c1-15(9-10-29(36)16(2)12-21(34)13-28(29,7)8)11-23(35)42-27-26(40-20(6)33)25(39-19(5)32)24(38-18(4)31)22(41-27)14-37-17(3)30/h9-12,22,24-27,36H,13-14H2,1-8H3/b10-9+,15-11-/t22-,24-,25+,26-,27+,29-/m1/s1 |
InChI-Schlüssel |
GOUHKXITLFXWDL-XGNWLEBCSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)






![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)

![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)


